

An In-depth Technical Guide to the Toxicology of Weedmaster Herbicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Weedmaster**

Cat. No.: **B1218012**

[Get Quote](#)

This technical guide provides a comprehensive analysis of the toxicological profile of **Weedmaster** herbicide, a selective post-emergence herbicide used for the control of a wide spectrum of broadleaf weeds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available toxicology studies and an analysis of the product's Safety Data Sheet (SDS).

Executive Summary

Weedmaster is a widely used herbicide containing two active ingredients: dicamba (in the form of its dimethylamine salt) and 2,4-dichlorophenoxyacetic acid (2,4-D) (also as a dimethylamine salt)^[1]. These active ingredients are auxin mimics, which induce uncontrolled growth in susceptible plants, leading to their death^{[1][2]}. This guide summarizes the key toxicological findings for the **Weedmaster** formulation and its individual active components, presents available quantitative data in a structured format, outlines the typical experimental protocols for the cited studies based on internationally recognized guidelines, and provides visualizations of key experimental and safety-related workflows.

Active Ingredients

The toxicological profile of **Weedmaster** is determined by the combined and individual effects of its active ingredients:

- Dicamba (as dimethylamine salt): 12.4%^{[1][3]}

- 2,4-D (as dimethylamine salt): 35.7%[\[1\]](#)[\[3\]](#)

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for the **Weedmaster** herbicide formulation and its active ingredients, dicamba and 2,4-D.

Weedmaster Herbicide Formulation

Table 1: Acute Toxicity of **Weedmaster** Herbicide[\[2\]](#)

Test	Species	Route	Result	Classification
LD50	Rat	Oral	1,256 mg/kg	Category 4 (Harmful if swallowed)
LD50	Rabbit	Dermal	>5,000 mg/kg	Not Classified
LC50	Rat	Inhalation	>2.07 mg/L (4-hour)	Practically Non-toxic
Eye Irritation	Rabbit	Ocular	Severely irritating	Category 1 (Causes serious eye damage)
Skin Irritation	Rabbit	Dermal	Slightly irritating	Category 2 (Causes skin irritation)
Skin Sensitization	Guinea Pig	Dermal	Not a contact sensitizer	Not a sensitizer

Dicamba

Table 2: Toxicology of Dicamba

Study Type	Species	Route	NOAEL	LOAEL	Key Findings
Acute Toxicity					
Oral LD50	Rat	Oral	-	-	757 - 1,707 mg/kg
Dermal LD50	Rabbit	Dermal	-	-	>2,000 mg/kg
Subchronic Toxicity	Rat	Oral	500 ppm (approx. 25 mg/kg/day)	1000 ppm (approx. 50 mg/kg/day)	Decreased body weight gain, liver effects
Chronic Toxicity	Rat	Oral	50 mg/kg/day	250 mg/kg/day	Changes in liver and kidney weights
Carcinogenicity	Rat, Mouse	Oral	-	-	Not classifiable as to human carcinogenicity (Group D)
Developmental Toxicity	Rabbit	Oral	3 mg/kg/day	10 mg/kg/day	Maternal toxicity (reduced weight gain)
Reproductive Toxicity	Rat	Oral	500 ppm (approx. 25 mg/kg/day)	1500 ppm (approx. 75 mg/kg/day)	Decreased pup growth and delayed sexual maturity in males
Genotoxicity	In vitro/In vivo	-	-	-	Some evidence of genotoxicity

at high
concentration
s

2,4-Dichlorophenoxyacetic Acid (2,4-D)

Table 3: Toxicology of 2,4-D

Study Type	Species	Route	NOAEL	LOAEL	Key Findings
Acute Toxicity					
Oral LD50	Rat	Oral	-	-	639 - 1,646 mg/kg [4]
Dermal LD50	Rabbit	Dermal	-	-	>2,000 mg/kg [4]
Subchronic Toxicity	Dog	Oral	1 mg/kg/day	3.75 mg/kg/day	Perivascular inflammation in the liver
Chronic Toxicity	Dog	Oral	1 mg/kg/day	5 mg/kg/day	Decreased body-weight gain, kidney and liver lesions
Carcinogenicity	Rat, Mouse	Oral	-	-	Not classifiable as to human carcinogenicity (Group D) [2]
Developmental Toxicity	Rat	Oral	25 mg/kg/day	50 mg/kg/day	Decreased fetal body weights at maternally toxic doses
Reproductive Toxicity	Rat	Oral	5 mg/kg/day	20 mg/kg/day	Reduced body weight in dams and renal lesions in adults

Genotoxicity	In vitro/In vivo	-	-	-	Weight of evidence suggests not mutagenic ^[5]
--------------	------------------	---	---	---	--

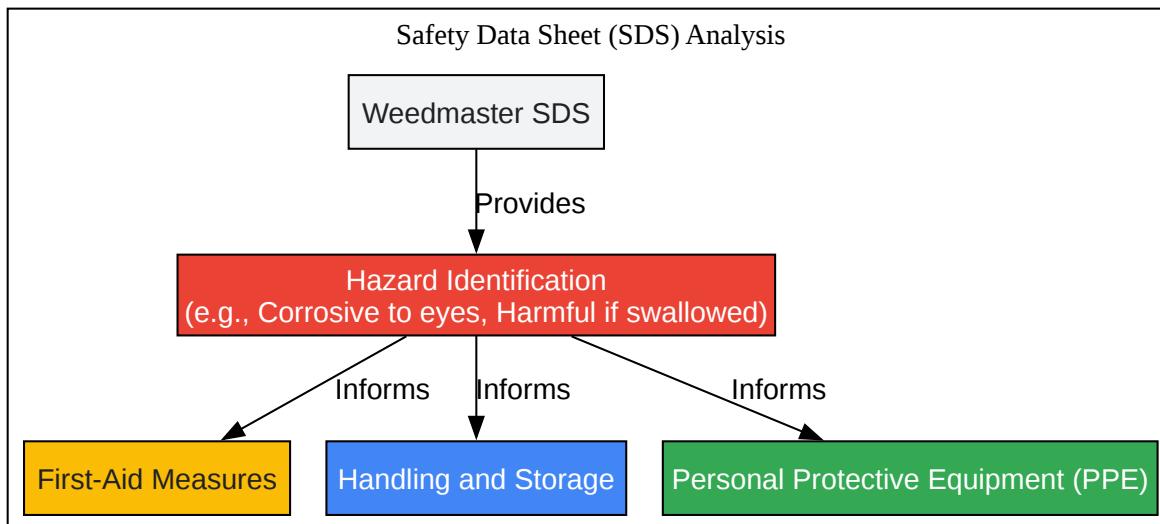
Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies cited. These protocols are based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Studies

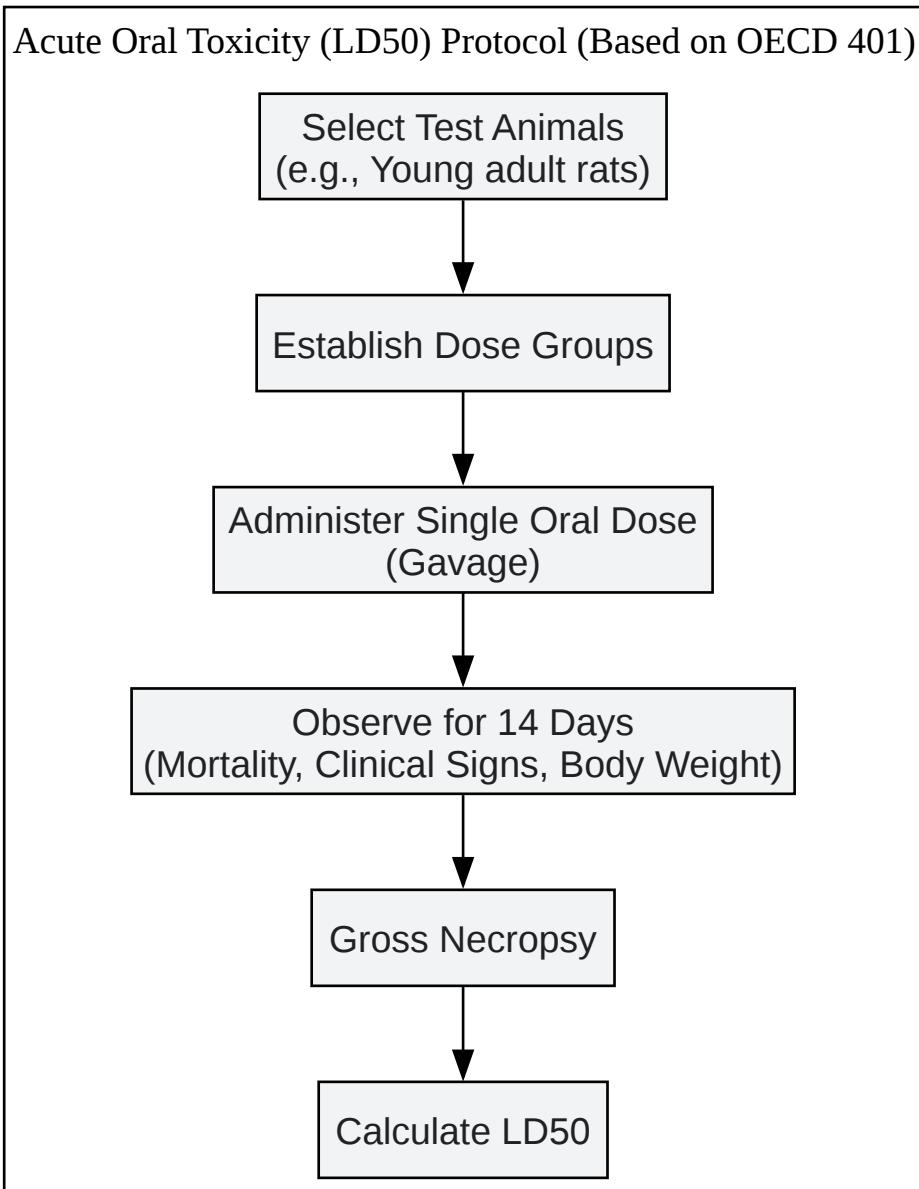
- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used.
- **Procedure:** The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing. Several dose levels are used with a group of animals at each level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Endpoint:** The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated. A gross necropsy is performed on all animals.
- **Test Animals:** Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
- **Procedure:** The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
- **Observations:** Animals are observed for mortality and clinical signs of toxicity for 14 days.
- **Endpoint:** The dermal LD50 is determined.
- **Test Animals:** Young adult rats are the preferred species.

- Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.
- Observations: Animals are monitored for mortality and signs of toxicity during and after exposure for at least 14 days.
- Endpoint: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.


Irritation and Sensitization Studies

- Test Animals: Albino rabbits are typically used.
- Procedure: A single dose of the test substance is applied to a small patch of shaved skin.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.
- Test Animals: Albino rabbits are used.
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Endpoint: The ocular lesions are scored to determine the irritation potential.
- Test Animals: Young adult guinea pigs are used.
- Procedure: The test involves an induction phase where the animals are exposed to the test substance with and without an adjuvant to enhance the immune response. This is followed by a challenge phase where the substance is applied to a naive skin site.

- Observations: The challenge sites are observed for signs of a dermal reaction (erythema and edema).
- Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.


Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the toxicology and safety assessment of **Weedmaster**.

[Click to download full resolution via product page](#)

SDS Hazard Communication Workflow

[Click to download full resolution via product page](#)

Acute Oral Toxicity (LD50) Experimental Workflow

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet for **Weedmaster** provides crucial information for safe handling and emergency response.

Hazard Identification

- Signal Word: DANGER[3]
- Primary Hazards:
 - Causes irreversible eye damage[6].
 - Harmful if swallowed[6].
 - May cause skin irritation[5].
 - Repeated overexposure may affect the liver and kidneys[5].

First-Aid Measures

- Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice[2].
- Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes[2].
- Ingestion: Call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor[2].
- Inhalation: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration[2].

Handling and Storage

- Handling: Avoid contact with eyes, skin, and clothing. Wear protective eyewear and chemical-resistant gloves. Wash thoroughly with soap and water after handling.
- Storage: Store in original container in a cool, dry place away from food, feed, and seed.

Personal Protective Equipment (PPE)

- Eye Protection: Goggles or face shield.

- Skin Protection: Long-sleeved shirt, long pants, shoes plus socks, and chemical-resistant gloves.

Conclusion

Weedmaster herbicide is a product with moderate acute oral toxicity and is severely irritating to the eyes. Its active ingredients, dicamba and 2,4-D, have been extensively studied, and their toxicological profiles are well-characterized. The primary concerns with exposure are related to direct contact, leading to eye and skin irritation, and ingestion. Chronic exposure to high levels of the active ingredients has been shown to cause effects on the liver and kidneys in animal studies. Both active ingredients are not considered to be carcinogenic to humans. Adherence to the safety precautions outlined in the Safety Data Sheet, including the use of appropriate Personal Protective Equipment, is essential to minimize the risk of adverse health effects during handling and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. search.library.northwestern.edu [search.library.northwestern.edu]
- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicology of Weedmaster Herbicide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218012#weedmaster-toxicology-studies-and-safety-data-sheet-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com